molecular formula C15H26O2SSn B8465250 trimethyl-[2-(4-tert-butylphenyl)sulfonylethyl]stannane CAS No. 60522-34-1

trimethyl-[2-(4-tert-butylphenyl)sulfonylethyl]stannane

Cat. No. B8465250
Key on ui cas rn: 60522-34-1
M. Wt: 389.1 g/mol
InChI Key: MRNMLVBRNCWFPR-UHFFFAOYSA-N
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Patent
US03976672

Procedure details

An 80 ml, two-necked, pyrex glass Schlenk reaction tube containing a Teflon coated magnetic stir bar was swept thoroughly with nitrogen and maintained in an air-free condition. The tube was charged with 9.5 g (42.5 mmoles) of 4-t-butylphenyl vinyl sulfone, 7.0 g (42.5 mmoles) of trimethyltin hydride and 10 ml. of toluene, stoppered, and placed in a 20°C water bath. The tube was irradiated for 35 hours by a 100 watt mercury vapor lamp which was situated in a large test tube and placed in the same bath 5-10 cm. from the reaction tube. Solvent was stripped off at reduced pressure on a rotary evaporator. Recrystallization of the solid product from cyclohexane gave 11.4 g of 2-(4-t-butylphenylsulfonyl)ethyltrimethylstannane, m.p. 118°-120°C. The presence of both the sulfonyl and trimethyltin groups was indicated by the strong infrared absorption bands at 1310 cm-1, 1262 cm-1, 1145 cm-1 (--SO2 --) and 770 cm-1 ((CH3)3Sn) using a KBr disc. Nuclear magnetic resonance spectroscopy (NMR) showed the following:
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([S:3]([C:6]1[CH:11]=[CH:10][C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:8][CH:7]=1)(=[O:5])=[O:4])=[CH2:2].[CH3:16][SnH:17]([CH3:19])[CH3:18]>[Hg].C1(C)C=CC=CC=1>[C:12]([C:9]1[CH:10]=[CH:11][C:6]([S:3]([CH2:1][CH2:2][Sn:17]([CH3:19])([CH3:18])[CH3:16])(=[O:5])=[O:4])=[CH:7][CH:8]=1)([CH3:15])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
C(=C)S(=O)(=O)C1=CC=C(C=C1)C(C)(C)C
Name
Quantity
7 g
Type
reactant
Smiles
C[SnH](C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Hg]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
An 80 ml, two-necked, pyrex glass Schlenk reaction tube containing a Teflon coated magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
maintained in an air-free condition
CUSTOM
Type
CUSTOM
Details
placed in a 20°C
CUSTOM
Type
CUSTOM
Details
was situated in a large test tube
CUSTOM
Type
CUSTOM
Details
Solvent was stripped off at reduced pressure on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
Recrystallization of the solid product from cyclohexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC[Sn](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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